

Technical Monograph: 2-Chlorophenylglyoxylic Acid

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Compound of Interest

Compound Name: *2-Chloro-phenyl-oxo-acetic acid*

CAS No.: 26118-14-9

Cat. No.: B1365381

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Stoichiometry, Synthesis, and Analytical Validation Physicochemical Core & Stoichiometric Precision

In drug development, the molecular weight of an intermediate is not merely a physical constant; it is the anchor for yield calculations, atom economy analysis, and analytical resolution. **2-Chloro-phenyl-oxo-acetic acid** serves as a critical scaffold in the synthesis of non-natural amino acids, specifically (2-Chlorophenyl)glycine, a key intermediate for anti-platelet agents like Clopidogrel.

1.1 Molecular Descriptors

Property	Value	Technical Context
IUPAC Name	2-(2-Chlorophenyl)-2-oxoacetic acid	Preferred for regulatory documentation.[1]
Common Synonyms	2-Chlorophenylglyoxylic acid; o-Chlorobenzoylformic acid	Used in process chemistry logs.
CAS Registry	26118-14-9	Unique identifier for inventory/safety.[2]
Molecular Formula	C ₈ H ₅ ClO ₃	Basis for elemental analysis.
Molecular Weight	184.58 g/mol	Average mass for stoichiometric calculations.
Monoisotopic Mass	183.9927 Da	Critical for High-Resolution Mass Spectrometry (HRMS).
Isotopic Pattern	³⁵ Cl (100%) / ³⁷ Cl (32%)	Distinctive 3:1 M and M+2 peak ratio in MS.

1.2 Solubility & Stability Profile

- Solubility:** Soluble in polar organic solvents (MeOH, EtOH, DMSO, Ethyl Acetate). Limited solubility in water at neutral pH; soluble in alkaline aqueous solutions (forming the glyoxylate salt).
- Stability:** Susceptible to decarboxylation under high thermal stress (>150°C) or oxidative degradation. Hygroscopic in solid form; store under desiccant.

Synthetic Methodology: Friedel-Crafts Acylation

The most robust industrial route to 2-chlorophenylglyoxylic acid avoids the use of unstable diazonium salts or toxic cyanides. Instead, it utilizes a Friedel-Crafts acylation of chlorobenzene with oxalyl chloride. This method offers high atom economy and scalability.

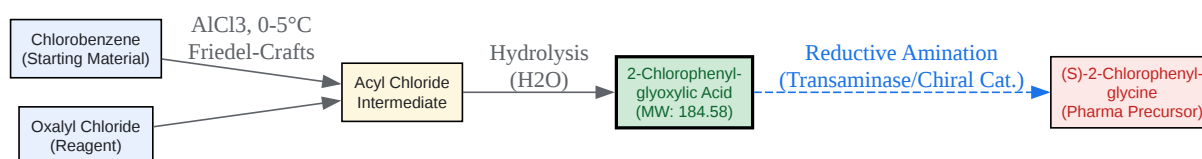
2.1 Reaction Mechanism & Pathway

The synthesis proceeds via the electrophilic attack of the oxalyl chloride-aluminum chloride complex on the electron-rich aromatic ring. Due to the ortho/para directing nature of the

chlorine substituent (deactivating but directing), steric hindrance usually favors para substitution; however, process optimization (solvent polarity/temperature) is required to maximize the ortho isomer or separate it downstream.

Note: For high-purity applications, the specific ortho-directed synthesis often requires careful control or alternative lithiation routes (e.g., ortho-lithiation of chlorobenzene followed by quenching with diethyl oxalate).

Diagram 1: Synthesis & Application Workflow



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Caption: Synthetic pathway from commodity chemicals to high-value pharmaceutical intermediate.

2.2 Experimental Protocol (Bench Scale)

Safety Warning: Oxalyl chloride is toxic and releases $\text{HCl}/\text{CO}/\text{CO}_2$. Perform all operations in a fume hood.

- **Reagent Prep:** In a dry 3-neck round-bottom flask under Nitrogen, suspend Aluminum Chloride (AlCl_3) (1.2 eq) in dry Dichloromethane (DCM).
- **Acylation:** Cool to 0°C . Add Oxalyl Chloride (1.2 eq) dropwise. Stir for 15 min to form the active acylating complex.
- **Addition:** Add Chlorobenzene (1.0 eq) dropwise, maintaining internal temperature $<5^\circ\text{C}$.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC or HPLC for consumption of chlorobenzene.

- Quench/Hydrolysis: Pour the reaction mixture slowly onto crushed ice/HCl. The acyl chloride intermediate hydrolyzes to the carboxylic acid.[3]
- Extraction: Extract the aqueous layer with Ethyl Acetate (3x).
- Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Toluene/Hexane to isolate the acid.

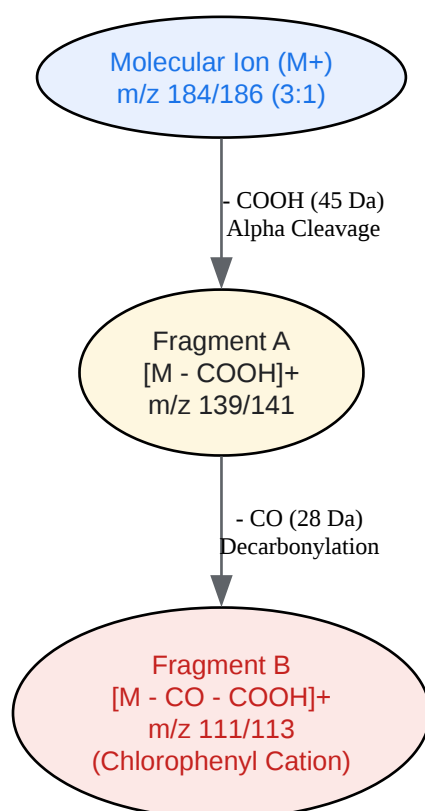
Analytical Validation & Quality Control

Precise characterization is required to ensure the absence of the para-isomer, which is a common impurity in Friedel-Crafts reactions.

3.1 Mass Spectrometry (MS) Fragmentation

Understanding the fragmentation pattern is essential for confirming the structure during LC-MS analysis. The molecular ion (M⁺) is stable, but distinct loss channels confirm the alpha-keto acid moiety.

Diagram 2: MS Fragmentation Logic



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Caption: Primary fragmentation pathways observed in Electron Impact (EI) or ESI mass spectrometry.

3.2 HPLC Method Parameters (Reference)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 mins.
- Detection: UV @ 254 nm (Aromatic ring absorption).
- Retention Time: Expect elution ~6-8 mins depending on dead volume; the acid is relatively polar compared to the starting chlorobenzene.

Strategic Application: The Clopidogrel Connection

The high value of 2-chlorophenylglyoxylic acid lies in its conversion to (S)-(+)-2-(2-chlorophenyl)glycine. This amino acid is the chiral foundation for Clopidogrel (Plavix) synthesis.

- Mechanism: The keto acid undergoes reductive amination. Using chiral transaminases (biocatalysis) or chiral auxiliaries allows for the direct synthesis of the (S)-enantiomer, avoiding wasteful resolution steps later in the drug manufacturing process.
- Significance: The molecular weight of the keto acid (184.58) vs. the glycine derivative (185.61) represents a net addition of Nitrogen and Hydrogen (and loss of Oxygen), a transformation that must be strictly monitored for yield efficiency.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10465013, **2-Chloro-phenyl-oxo-acetic acid**. Retrieved from [[Link](#)]

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Sources

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